

# Essential Safety and Disposal Guidelines for DSR-141562

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Compound of Interest		
Compound Name:	DSR-141562	
Cat. No.:	B15575418	Get Quote

For researchers, scientists, and drug development professionals utilizing **DSR-141562**, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance.[1][2] This document provides a comprehensive guide to the proper disposal procedures, key experimental data, and the signaling pathway associated with this compound.

## **Disposal Procedures**

Proper disposal of **DSR-141562** is critical to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on standard guidelines for chemical waste management.

#### Step-by-Step Disposal Guide:

- Consult Safety Data Sheet (SDS): Before handling or disposing of DSR-141562, always
  refer to the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-todate information.
- Segregate Waste: Do not mix DSR-141562 waste with other chemical waste streams unless
  explicitly permitted by your institution's environmental health and safety (EHS) office. It
  should be collected in a designated, properly labeled, and sealed waste container.
- Solid Waste:



- Collect unused or contaminated solid **DSR-141562** in a clearly labeled, sealed container.
- This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats.

#### Liquid Waste:

- Solutions containing **DSR-141562** should be collected in a designated, leak-proof, and clearly labeled waste container.
- Do not dispose of solutions containing this compound down the drain.

#### Decontamination:

Decontaminate all glassware and equipment that has come into contact with DSR-141562.
 Use a suitable solvent (e.g., ethanol or isopropanol) to rinse the equipment, and collect the rinse as chemical waste.

#### Storage of Waste:

 Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they are collected by a licensed chemical waste disposal service.

#### • Professional Disposal:

 Arrange for the disposal of **DSR-141562** waste through your institution's EHS office or a certified chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

## Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for **DSR-141562**, a compound identified as a potential therapeutic candidate for symptoms associated with schizophrenia.[3]



Property	Value
Molecular Formula	C19H25F3N4O3
Molecular Weight	414.43 g/mol
CAS Number	2007975-22-4
Appearance	Solid
Storage (Solid)	-20°C for 12 months; 4°C for 6 months
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month
Solubility	10 mM in DMSO
Chemical Name	3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2]triazin-4(3H)-one

Data sourced from MedchemExpress and ProbeChem.[1][2]

Table 2: In Vitro Inhibitory Activity

Target	IC <sub>50</sub> (nM)
PDE1A	97.6
PDE1B	43.9
PDE1C	431.8
PDE2A	2480

This table showcases the potent and selective inhibitory activity of  ${\tt DSR-141562}$  on PDE1 isoforms.[1][2]

## **Experimental Protocols**

The following are summaries of key experimental protocols that have been utilized to characterize the effects of **DSR-141562**.



#### Methamphetamine-Induced Locomotor Hyperactivity in Rats:

- Animals: Male Sprague-Dawley rats were used.
- Drug Administration: DSR-141562 was administered orally at doses of 3, 10, and 30 mg/kg.
- Induction of Hyperactivity: Methamphetamine was administered to induce locomotor hyperactivity.
- Measurement: Locomotor activity was measured to assess the inhibitory effect of DSR-141562.
- Outcome: DSR-141562 was found to significantly inhibit methamphetamine-induced locomotor hyperactivity.[3]

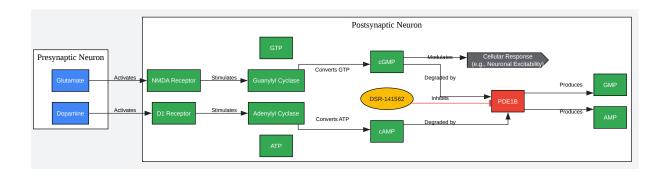
#### Social Interaction Test in Mice:

- Animals: Male ICR mice were used.
- Induction of Deficit: A decrease in social interaction time was induced by phencyclidine.
- Drug Administration: DSR-141562 was administered orally at doses of 0.3, 1, or 3 mg/kg.
- Measurement: The amount of time mice spent in social interaction was recorded and analyzed.
- Outcome: DSR-141562 was observed to reverse the phencyclidine-induced decrease in social interaction time.[3]

## Signaling Pathway and Mechanism of Action

**DSR-141562** functions as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 enzymes are responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE1, particularly the brain-expressed PDE1B isoform, **DSR-141562** leads to an increase in intracellular cGMP levels.[1][3] This modulation of cGMP signaling is believed to underlie its therapeutic effects in animal models of schizophrenia.[3]





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Caption: **DSR-141562** inhibits PDE1B, increasing cGMP levels and modulating neuronal signaling pathways.

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### References

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- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
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